Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)-
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Overview
Description
Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)- is an organic compound that belongs to the class of heterocyclic aromatic compounds. Thiophenes are known for their aromaticity and stability, making them significant in various chemical and industrial applications. This particular compound features a thiophene ring substituted with a 4-methylphenyl group at the 2-position and a 4-nitrophenyl group at the 5-position, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions: The introduction of the 4-methylphenyl and 4-nitrophenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the 4-methylphenyl group, while nitration reactions can introduce the 4-nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst, leading to the formation of the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst with hydrogen.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-(4-methylphenyl)-5-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Thiophene, 2-(4-methylphenyl)-5-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a nitro group.
Thiophene, 2-(4-methylphenyl)-5-(4-bromophenyl)-: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
Thiophene, 2-(4-methylphenyl)-5-(4-nitrophenyl)- is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups, which influence its reactivity and interactions. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61100-20-7 |
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Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C17H13NO2S/c1-12-2-4-13(5-3-12)16-10-11-17(21-16)14-6-8-15(9-7-14)18(19)20/h2-11H,1H3 |
InChI Key |
XQLBWRLTOAJQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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